molecular formula C17H19ClN2O3S B11011558 N-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-leucine

N-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-leucine

Cat. No.: B11011558
M. Wt: 366.9 g/mol
InChI Key: UGYKMBHTLJKASA-AWEZNQCLSA-N
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Description

(2S)-2-({2-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-4-METHYLPENTANOIC ACID is a complex organic compound characterized by its unique chemical structure, which includes a thiazole ring, a chlorophenyl group, and a pentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({2-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-4-METHYLPENTANOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl group. The final steps involve the acylation of the thiazole derivative and the incorporation of the pentanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-({2-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-4-METHYLPENTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(2S)-2-({2-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-4-METHYLPENTANOIC ACID has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-({2-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-4-METHYLPENTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-({2-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-4-METHYLPENTANOIC ACID is unique due to its specific combination of functional groups and its potential applications across multiple scientific disciplines. Its structural complexity and versatility make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H19ClN2O3S

Molecular Weight

366.9 g/mol

IUPAC Name

(2S)-2-[[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C17H19ClN2O3S/c1-10(2)7-14(17(22)23)20-15(21)8-13-9-24-16(19-13)11-3-5-12(18)6-4-11/h3-6,9-10,14H,7-8H2,1-2H3,(H,20,21)(H,22,23)/t14-/m0/s1

InChI Key

UGYKMBHTLJKASA-AWEZNQCLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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